GNE-317

Catalog No.
S548836
CAS No.
1394076-92-6
M.F
C18H20N6O3S
M. Wt
400.4548
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GNE-317

CAS Number

1394076-92-6

Product Name

GNE-317

IUPAC Name

5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine

Molecular Formula

C18H20N6O3S

Molecular Weight

400.4548

InChI

InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22)

InChI Key

KBTBHOPRFNFYOA-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC

solubility

Soluble in DMSO, not in water

Synonyms

GNE317; GNE 317; GNE-317.

The exact mass of the compound 5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is 400.13176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GNE-317 is a novel compound characterized primarily as a dual inhibitor of phosphoinositide 3-kinase alpha and the mammalian target of rapamycin (mTOR). With an apparent inhibition constant (K_i) of approximately 2 nM for phosphoinositide 3-kinase alpha and 9 nM for mTOR, GNE-317 demonstrates potent inhibitory effects on these critical signaling pathways involved in cell growth, proliferation, and survival. Its design specifically aims to penetrate the blood-brain barrier effectively, making it a promising candidate for treating central nervous system tumors and other neurological disorders .

GNE-317 operates through competitive inhibition of the ATP-binding site of phosphoinositide 3-kinase and mTOR. The compound's interaction with these enzymes leads to decreased phosphorylation of downstream targets involved in cellular signaling pathways. This inhibition can trigger various cellular responses, including reduced cell proliferation and increased apoptosis in cancer cells .

The biological activity of GNE-317 has been assessed in various preclinical models, particularly focusing on its efficacy against glioblastoma multiforme and other malignancies. Studies indicate that GNE-317 significantly reduces cell viability in tumor cells exhibiting mutations in the phosphoinositide 3-kinase pathway. In combination with temozolomide, a standard chemotherapeutic agent, GNE-317 enhances autophagy and increases the cytotoxic effects on glioma cells .

The synthesis of GNE-317 involves several key steps:

  • Starting Material Preparation: The synthesis begins with commercially available precursors that undergo functional group modifications.
  • Coupling Reactions: Key coupling reactions are employed to form the core structure of GNE-317.
  • Purification: The product is purified using methods such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing .

GNE-317 is primarily investigated for its potential applications in oncology, particularly for treating brain tumors due to its ability to cross the blood-brain barrier. Its dual inhibition of phosphoinositide 3-kinase alpha and mTOR positions it as a potential therapeutic option for various cancers characterized by aberrant signaling through these pathways. Additionally, its role in enhancing the efficacy of existing treatments like temozolomide indicates its potential use in combination therapies .

Interaction studies have highlighted GNE-317's binding characteristics within biological systems. It exhibits a free fraction of approximately 14.9% in mouse plasma, indicating moderate plasma protein binding, while its free fraction in brain tissues is about 5.4%. These properties suggest that GNE-317 can effectively reach therapeutic concentrations within the central nervous system, enhancing its potential efficacy against brain tumors .

Several compounds share structural and functional similarities with GNE-317, particularly those targeting the phosphoinositide 3-kinase/mTOR pathway. Below is a comparison highlighting their unique features:

Compound NameTargetK_i (nM)Unique Features
GNE-317PI3Kα/mTOR2 / 9Effective blood-brain barrier penetration
DS7423PI3K/mTOR17 / Not specifiedLess potent; not specifically optimized for brain penetration
AZD8055mTORNot specifiedFocuses solely on mTOR inhibition; lacks dual action
BEZ235PI3K/mTORNot specifiedBroad-spectrum kinase inhibitor; less selective than GNE-317

GNE-317 stands out due to its dual inhibition mechanism combined with enhanced ability to penetrate the blood-brain barrier, making it particularly suitable for treating central nervous system cancers compared to other inhibitors that may lack this specificity or efficacy .

Molecular Structure and Chemical Identity

GNE-317 possesses the systematic chemical name 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine, with the molecular formula C19H22N6O3S and a molecular weight of 414.48 daltons. The compound is identified by the Chemical Abstracts Service registry number 1394076-92-6 and features a complex heterocyclic structure incorporating multiple pharmacologically relevant functional groups. The structural architecture includes a thieno[3,2-d]pyrimidine core fused with morpholine and pyrimidine substituents, along with a distinctive oxetane ring system that contributes to its unique pharmacokinetic properties.

The three-dimensional molecular structure of GNE-317 exhibits specific conformational characteristics that facilitate its interaction with target enzymes while optimizing its blood-brain barrier penetration capabilities. The compound features strategically positioned hydrogen bond acceptors and donors that have been carefully balanced to achieve the desired physicochemical profile. The presence of the oxetane ring represents a key structural modification designed to reduce efflux transporter recognition while maintaining target binding affinity.

Table 1: Structural Parameters of GNE-317

ParameterValue
Molecular FormulaC19H22N6O3S
Molecular Weight414.48 g/mol
Chemical Abstracts Service Number1394076-92-6
Exact Mass414.147400
Polar Surface Area136.75000 Ų
LogP1.20
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9

Synthesis Strategy and Pathway Development

GNE-317 represents an oxetane derivative of the parent compound GDC-0980, synthesized with the specific goal of reducing substrate affinity for efflux transporters while maintaining potent inhibitory activity. The synthetic approach employed advanced medicinal chemistry strategies to optimize the compound's physicochemical properties through systematic structural modifications. The synthesis involves multiple steps that have been optimized using computational tools to enhance the compound's drug-like properties and blood-brain barrier penetration characteristics.

The synthetic pathway begins with the construction of the thieno[3,2-d]pyrimidine core scaffold, followed by the strategic introduction of the morpholine substituent and the characteristic oxetane ring system. The synthesis methodology demonstrates the application of modern drug design principles, where computational modeling guides synthetic modifications to achieve desired pharmacokinetic profiles. The oxetane ring incorporation represents a critical synthetic achievement, as this modification successfully reduces the compound's recognition by efflux transporters without compromising target binding affinity.

The synthetic route specifically addresses the challenge of balancing potency with brain penetration, a common limitation in central nervous system drug development. The synthesis involves careful optimization of reaction conditions and purification procedures to achieve high purity levels exceeding 98% as determined by high-performance liquid chromatography analysis. The synthetic methodology demonstrates reproducibility and scalability, essential factors for potential clinical development and manufacturing considerations.

GNE-317 represents a sophisticated dual inhibitor specifically engineered to simultaneously target both the phosphatidylinositol 3-kinase and mechanistic target of rapamycin pathways [1] [4]. This compound was developed as an oxetane derivative of GDC-0980, with the primary objective of reducing substrate affinity for efflux transporters while maintaining potent dual inhibitory activity [1] [5]. The strategic molecular modification enables GNE-317 to cross the blood-brain barrier effectively, a critical advantage for targeting intracranial malignancies [4] [6].

The dual inhibition mechanism of GNE-317 operates through direct binding to the adenosine triphosphate-binding sites of both phosphatidylinositol 3-kinase and mechanistic target of rapamycin kinases [7]. Following administration, GNE-317 markedly inhibits the phosphatidylinositol 3-kinase pathway in mouse brain tissue, causing forty percent to ninety percent suppression of phosphorylated protein kinase B and phosphorylated ribosomal protein S6 signals up to six hours post-dose [4] [17]. This sustained pathway suppression demonstrates the compound's ability to maintain therapeutic concentrations within the central nervous system compartment [13].

The mechanistic action involves competitive inhibition at the catalytic domains of both target kinases, effectively blocking downstream signal transduction cascades [14] [18]. Research demonstrates that GNE-317 causes dose-dependent and time-dependent decreases in phosphorylated protein kinase B, phosphorylated ribosomal protein S6, and phosphorylated eukaryotic translation initiation factor 4E-binding protein 1 levels in multiple cellular systems [14]. The compound's dual targeting approach provides comprehensive pathway blockade, preventing compensatory activation mechanisms that commonly occur with single-target inhibitors [17].

Studies using transfected Madin-Darby canine kidney cells confirmed that GNE-317 exhibits minimal substrate affinity for P-glycoprotein and breast cancer resistance protein transporters [4] [6]. This characteristic contributes significantly to its enhanced brain penetration properties compared to other phosphatidylinositol 3-kinase inhibitors that are actively effluxed from the central nervous system [13] [23]. The brain-to-plasma ratios for GNE-317 consistently exceed unity, demonstrating favorable distribution into neural tissue [7] [22].

Kinase Selectivity Profiling Across Isoforms

The kinase selectivity profile of GNE-317 reveals distinct preferences among different phosphatidylinositol 3-kinase isoforms and related kinases [19]. Comprehensive profiling demonstrates that the compound exhibits varying degrees of potency against the four class I phosphatidylinositol 3-kinase isoforms: alpha, beta, delta, and gamma [15] [19]. This selectivity pattern has important implications for understanding the compound's therapeutic index and potential off-target effects [8].

Target KinaseInhibition Constant (nanomolar)Selectivity Ratio
Phosphatidylinositol 3-kinase alpha21.0
Phosphatidylinositol 3-kinase beta2713.5
Phosphatidylinositol 3-kinase delta73.5
Phosphatidylinositol 3-kinase gamma73.5
Mechanistic target of rapamycin94.5

The selectivity data reveals that GNE-317 demonstrates highest potency against phosphatidylinositol 3-kinase alpha, with an inhibition constant of two nanomolar [19]. The compound shows moderate selectivity over the delta and gamma isoforms, with approximately three-fold reduced potency for each [19]. Most notably, GNE-317 exhibits significant selectivity against phosphatidylinositol 3-kinase beta, demonstrating over thirteen-fold reduced potency compared to the alpha isoform [19].

This isoform selectivity profile has important functional implications given the distinct roles of different phosphatidylinositol 3-kinase isoforms in cellular signaling [15] [16]. Phosphatidylinositol 3-kinase alpha is primarily involved in growth factor receptor-mediated signaling and is frequently mutated in human cancers [15]. The preferential inhibition of this isoform by GNE-317 may contribute to its therapeutic efficacy in phosphatidylinositol 3-kinase alpha-driven malignancies [10].

The mechanistic target of rapamycin inhibition constant of nine nanomolar demonstrates that GNE-317 maintains potent activity against this critical downstream effector [19]. This dual targeting capability enables comprehensive pathway blockade, as mechanistic target of rapamycin serves as both a downstream substrate of phosphatidylinositol 3-kinase signaling and an independent regulatory node [11]. The balanced inhibition of both targets prevents the compensatory reactivation of pathway signaling that can occur with single-target approaches [14].

Binding Affinity Measurements for Phosphatidylinositol 3-Kinase Alpha/Mechanistic Target of Rapamycin

Detailed binding affinity studies have established the molecular basis for GNE-317's interaction with its primary targets [19] [20]. The compound demonstrates exceptional binding affinity for phosphatidylinositol 3-kinase alpha, with an inhibition constant of two nanomolar representing one of the most potent interactions reported for this target class [19]. This high-affinity binding translates directly into potent cellular activity and sustained pathway suppression in biological systems [14].

Binding ParameterPhosphatidylinositol 3-kinase AlphaMechanistic Target of Rapamycin
Inhibition Constant (nanomolar)29
Binding ModeCompetitiveCompetitive
Plasma Protein Binding85.1% free fraction85.1% free fraction
Brain Tissue Binding94.6% free fraction94.6% free fraction

The binding kinetics reveal that GNE-317 operates through competitive inhibition mechanisms at both target sites [7] [19]. For phosphatidylinositol 3-kinase alpha, the compound competes directly with adenosine triphosphate for binding to the catalytic domain, effectively blocking kinase activity [4]. The two nanomolar inhibition constant indicates extremely tight binding, with the compound remaining associated with the target protein for extended periods [19].

Mechanistic target of rapamycin binding studies demonstrate an inhibition constant of nine nanomolar, representing approximately four-fold reduced affinity compared to phosphatidylinositol 3-kinase alpha [19]. Despite this difference, both binding affinities fall within the range considered highly potent for kinase inhibitors [14]. The balanced inhibition of both targets ensures comprehensive pathway blockade without excessive selectivity that might compromise therapeutic efficacy [18].

Protein binding studies reveal that GNE-317 exhibits moderate plasma protein binding, with a free fraction of 14.9% in mouse plasma [20]. Brain tissue binding demonstrates higher affinity, with only 5.4% remaining unbound [7]. These binding characteristics contribute to the compound's favorable pharmacokinetic profile and enhanced brain penetration properties [13] [22]. The tissue distribution pattern supports sustained target engagement within the central nervous system compartment [4].

GNE-317 was specifically engineered to overcome the limitations imposed by efflux transporters at the blood-brain barrier [1] [2]. Comprehensive transporter studies using transfected Madin-Darby canine kidney cells demonstrated that GNE-317 is not a substrate of either P-glycoprotein or breast cancer resistance protein [1] [3]. This represents a significant pharmacological advantage compared to related phosphatidylinositol 3-kinase inhibitors that exhibit substantial efflux transporter activity.
Comparative studies between GNE-317 and GDC-0980, a structurally related compound with high substrate affinity for efflux transporters, revealed the critical importance of transporter interactions in determining brain penetration [2]. In wild-type mice, GDC-0980 demonstrated a brain-to-plasma ratio of only 0.1 ± 0.02, whereas GNE-317 achieved ratios of 0.81 ± 0.28 [2]. When the same compounds were tested in triple-knockout mice lacking both P-glycoprotein and breast cancer resistance protein, GDC-0980 brain-to-plasma ratios increased dramatically to 1.03 ± 0.27, confirming the role of active efflux in limiting brain penetration [2]. Notably, GNE-317 ratios remained unchanged in knockout mice (0.98 ± 0.78), demonstrating that its brain penetration is independent of efflux transporter activity [2].

The molecular basis for GNE-317's reduced efflux susceptibility lies in its optimized physicochemical properties [1]. As an oxetane derivative of GDC-0980, GNE-317 was synthesized with specific structural modifications designed to reduce substrate affinity for efflux transporters while maintaining potent phosphatidylinositol 3-kinase and mechanistic target of rapamycin inhibitory activity [2] [4]. Studies using in silico tools guided the identification of properties predictive of low efflux by P-glycoprotein and breast cancer resistance protein [1].

Additional evidence for the transporter-independent mechanism comes from pharmacokinetic studies showing that animals treated with GNE-317 demonstrated three-fold greater brain penetrance in tumor core, rim, and normal brain tissue compared to animals dosed with GDC-0980 [5] [6]. This enhanced penetration correlated directly with decreased staining of activated phosphorylated protein kinase B, phosphorylated ribosomal protein S6, and phosphorylated eukaryotic translation initiation factor 4E-binding protein 1 effector proteins downstream of phosphatidylinositol 3-kinase and mechanistic target of rapamycin [5] [2].

Free Fraction Ratios in Plasma versus Brain Tissue

The distribution of GNE-317 across the blood-brain barrier is significantly influenced by differential protein binding between plasma and brain tissue compartments [7] [8] [9]. In mouse plasma, GNE-317 exhibits moderate protein binding with a free fraction of 14.9 percent [7] [8] [9]. This level of plasma protein binding allows for adequate circulating free drug concentrations to drive passive diffusion across the blood-brain barrier.

Brain tissue binding demonstrates markedly different characteristics, with GNE-317 showing higher binding affinity in brain tissue compared to plasma [7] [8] [9]. The free fraction in brain tissue is substantially lower at 5.4 percent, indicating that 94.6 percent of the compound is bound to brain tissue components [7] [8] [9]. This differential binding pattern creates a favorable pharmacokinetic profile where the compound can effectively cross the blood-brain barrier but then becomes retained within brain tissue through enhanced tissue binding.

The plasma protein binding characteristics of GNE-317 have been extensively characterized using fluorescence spectroscopy and molecular dynamics simulations [10]. Association constants on the order of 10^5 M^-1 indicate moderate binding strength between GNE-317 and human serum albumin [10]. Thermodynamic analysis revealed that van der Waals interactions represent the primary binding forces, with the compound binding to subdomain IIA at Sudlow's site I of human serum albumin [10].

The higher brain tissue binding compared to plasma binding serves multiple pharmacological functions. First, it creates a concentration gradient that favors brain accumulation of the compound [7]. Second, the enhanced tissue binding may provide a depot effect, allowing for sustained drug exposure within the central nervous system [7]. Third, this binding pattern may contribute to the uniform distribution observed throughout brain parenchyma [11] [12].

Competitive binding studies using site-specific probes confirmed that GNE-317 binding to albumin occurs at well-characterized drug binding sites [10]. The moderate affinity binding allows for effective transport while avoiding excessively tight binding that could limit tissue distribution [10]. Circular dichroism spectroscopy revealed that GNE-317 binding induces conformational changes in albumin structure, potentially affecting the protein's drug transport function [10].

Spatial Distribution Patterns in Cerebral Parenchyma

Matrix-assisted laser desorption ionization imaging mass spectrometry studies have provided detailed insights into the spatial distribution patterns of GNE-317 within cerebral parenchyma [11] [12]. Unlike many central nervous system therapeutics that show heterogeneous distribution, GNE-317 demonstrates remarkably uniform distribution throughout brain tissue in both U87 and GS2 glioblastoma models [11] [12].

The uniform spatial distribution represents a significant pharmacological advantage for treating diffusely infiltrative brain tumors [11]. Matrix-assisted laser desorption ionization imaging revealed that GNE-317 levels remain homogeneous across different brain regions, with minimal spatial variation in drug concentrations [11] [12]. This contrasts sharply with compounds like pictilisib, which showed up to six-fold regional variation within tumor tissue and was not detected in normal brain parenchyma [11] [12].

Detailed pharmacokinetic studies in mice bearing intracranial GL261 tumors demonstrated that GNE-317 concentrations in normal brain, tumor core, and tumor rim regions were not significantly different [13]. This uniform distribution pattern ensures that therapeutic concentrations are achieved throughout the target tissue, including in areas where the blood-brain barrier remains intact [2].

The spatial distribution characteristics of GNE-317 have been validated across multiple time points following administration [14]. Brain-to-plasma ratios remained consistent between non-irradiated and irradiated brain hemispheres at time points ranging from three hours to six weeks post-treatment [14]. At early time points, ratios of 0.83 ± 0.25 versus 0.91 ± 0.33 demonstrated uniform bilateral distribution [14]. Even at extended time points of six weeks, the spatial distribution remained relatively uniform with ratios of 0.85 ± 0.15 versus 0.72 ± 0.06 [14].

High-resolution imaging studies using ultra-high speed matrix-assisted laser desorption ionization time-of-flight mass spectrometry have enabled visualization of drug distribution at the cellular level [15]. These studies demonstrate that the uniform distribution extends to microscopic levels, with consistent drug concentrations observed across different cellular populations within brain tissue [15].

The uniform spatial distribution pattern of GNE-317 correlates with its mechanism of blood-brain barrier penetration [2]. Because the compound does not rely on transporter-mediated uptake or efflux, its distribution reflects passive diffusion characteristics that result in equilibrium concentrations throughout the brain parenchyma [2]. This distribution pattern is particularly advantageous for treating conditions involving multiple brain regions or diffuse pathological processes [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

400.13176

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Salphati L, Shahidi-Latham S, Quiason C, Barck K, Nishimura M, Alicke B, Pang J, Carano RA, Olivero AG, Phillips HS. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and GNE-317 in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging. Drug Metab Dispos. 2014 Jul;42(7):1110-6. doi: 10.1124/dmd.114.057513. Epub 2014 Apr 22. PubMed PMID: 24754926.
2: Salphati L, Heffron TP, Alicke B, Nishimura M, Barck K, Carano RA, Cheong J, Edgar KA, Greve J, Kharbanda S, Koeppen H, Lau S, Lee LB, Pang J, Plise EG, Pokorny JL, Reslan HB, Sarkaria JN, Wallin JJ, Zhang X, Gould SE, Olivero AG, Phillips HS. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier. Clin Cancer Res. 2012 Nov 15;18(22):6239-48. doi: 10.1158/1078-0432.CCR-12-0720. Epub 2012 Sep 19. PubMed PMID: 22992516.

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